molecular formula C30H31N3O3 B14984139 1-benzyl-4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-benzyl-4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B14984139
M. Wt: 481.6 g/mol
InChI Key: FNCIVXAIEUZEDM-UHFFFAOYSA-N
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Description

1-BENZYL-4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. Common synthetic routes include:

    Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation and Etherification:

    Formation of the Pyrrolidinone Ring: This step involves cyclization reactions, often using amines and carbonyl compounds under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-BENZYL-4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Material Science: The compound’s properties are explored for potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring may interact with specific binding sites, while the pyrrolidinone moiety could influence the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-BENZYL-4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: shares similarities with other benzodiazole and pyrrolidinone derivatives.

    Benzodiazole Derivatives: Compounds like 1,3-benzodiazole and its derivatives are known for their biological activities.

    Pyrrolidinone Derivatives: Compounds such as 2-pyrrolidinone are studied for their pharmacological properties.

Uniqueness

The uniqueness of 1-BENZYL-4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE lies in its combined structural features, which may confer distinct biological activities and chemical properties not observed in simpler analogs.

Properties

Molecular Formula

C30H31N3O3

Molecular Weight

481.6 g/mol

IUPAC Name

1-benzyl-4-[1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C30H31N3O3/c1-3-9-22-14-15-27(28(18-22)35-2)36-17-16-33-26-13-8-7-12-25(26)31-30(33)24-19-29(34)32(21-24)20-23-10-5-4-6-11-23/h3-8,10-15,18,24H,1,9,16-17,19-21H2,2H3

InChI Key

FNCIVXAIEUZEDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5

Origin of Product

United States

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